N-ethyl-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers exploring new chemical entities with potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further explored for their potential biological and industrial applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-1,2,4-triazole-3-carboxamide: Another triazole derivative with similar biological activities.
1H-1,2,4-triazole-5-carboxylic acid: A precursor for the synthesis of various triazole derivatives.
1H-1,2,4-triazole-3-carboxylic acid: Known for its antiviral and anticancer properties
Uniqueness: N-ethyl-1H-1,2,4-triazole-5-carboxamide stands out due to its unique ethyl substitution, which can enhance its biological activity and stability compared to other triazole derivatives. This substitution can also influence its solubility and pharmacokinetic properties, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C5H8N4O |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-ethyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-2-6-5(10)4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9) |
InChI Key |
BCAHEWUUHRAWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=NN1 |
Origin of Product |
United States |
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